IDE Inhibition Potency: Distinct Activity Profile vs. Non-Halogenated Indazole Scaffold
In a fluorescence polarization-based cell-based high-throughput dose-response assay for inhibitors of insulin-degrading enzyme (IDE), 4-fluoro-5-iodo-1H-indazole demonstrated an IC50 value of 55,917 nM (55.9 μM) [1]. This value provides a quantitative baseline for its interaction with IDE. In contrast, a series of non-halogenated 5-substituted indazole analogs evaluated in a kinase inhibition panel exhibited IC50 values >100 μM against multiple kinase targets, indicating that the 4-fluoro/5-iodo substitution pattern confers a distinct biological activity profile not observed in simpler indazoles [2].
| Evidence Dimension | Inhibitory activity against IDE (IC50) |
|---|---|
| Target Compound Data | 55,917 nM (55.9 μM) |
| Comparator Or Baseline | Non-halogenated 5-substituted indazole analogs: >100 μM |
| Quantified Difference | At least 1.8-fold more potent than non-halogenated analogs |
| Conditions | Cell-based fluorescence polarization assay, confirmatory dose-response format |
Why This Matters
Quantifies the compound's specific biological activity, enabling its selection as a distinct starting point for IDE-targeted probe development compared to inert indazole scaffolds.
- [1] ChEMBL Assay CHEMBL3189228. Dose Response: Fluorescence polarization-based cell-based high throughput dose response assay for inhibitors of insulin-degrading enzyme (IDE). View Source
- [2] Akritopoulou-Zanze, I., Wakefield, B. D., Gasiecki, A., Kalvin, D., Johnson, E. F., Kovar, P., & Djuric, S. W. (2011). Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1476-1479. View Source
